molecular formula C19H19ClN6O2S B2888117 2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396786-42-7

2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2888117
CAS RN: 1396786-42-7
M. Wt: 430.91
InChI Key: IRLGGBXNADKNNP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing novel compounds related to 2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. For instance, studies on the synthesis of novel heterocyclic compounds incorporating the benzenesulfonamide moiety have demonstrated significant antimicrobial activity against various strains of microbes. These compounds were elucidated through techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis, indicating the meticulous approach towards understanding their structural and functional aspects (Desai, Makwana, & Senta, 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to this compound. Research demonstrates that these compounds exhibit considerable antibacterial activity, highlighting their potential in addressing microbial infections. Such studies expand our understanding of how modifications in the chemical structure can impact the biological activity of these compounds, offering insights into their therapeutic potential (Patel & Agravat, 2009).

Carbonic Anhydrase Inhibitors

Further investigations have identified these compounds as potent inhibitors of carbonic anhydrase isoforms, particularly those associated with tumors, such as CA IX and XII. This research opens pathways for developing novel anticancer strategies by targeting specific enzymes involved in cancer progression. The synthesis and evaluation of these inhibitors reveal their potential in medicinal chemistry for cancer treatment, emphasizing the importance of benzenesulfonamide derivatives in drug discovery (Lolak, Akocak, Bua, & Supuran, 2019).

Anticancer Activity

The exploration of anticancer activities is another significant area of research for compounds related to this compound. Studies have synthesized novel derivatives and evaluated their efficacy against various cancer cell lines, indicating promising anticancer properties. Such research not only contributes to the development of new therapeutic agents but also enhances our understanding of the molecular mechanisms underlying their anticancer effects (Ghorab & Al-Said, 2012).

properties

IUPAC Name

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c20-16-5-1-2-6-17(16)29(27,28)24-15-13-22-19(23-14-15)26-11-9-25(10-12-26)18-7-3-4-8-21-18/h1-8,13-14,24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLGGBXNADKNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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